molecular formula C21H31NO4 B12628003 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one CAS No. 918639-56-2

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12628003
CAS No.: 918639-56-2
M. Wt: 361.5 g/mol
InChI Key: LSLFWVHUYPATBH-UHFFFAOYSA-N
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Description

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by the presence of a benzoxazinone core structure with a tridecanoyloxy substituent. Benzoxazinones are known for their diverse biological activities and have been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the esterification of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with tridecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: The parent compound without the tridecanoyloxy substituent.

    4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one: A similar compound with a shorter acyl chain.

    4-(Hexadecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one: A similar compound with a longer acyl chain.

Uniqueness

4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific acyl chain length, which can influence its solubility, bioavailability, and interaction with biological targets. The tridecanoyloxy substituent may enhance its lipophilicity, making it more effective in certain applications compared to its shorter or longer chain analogs.

Properties

CAS No.

918639-56-2

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

(3-oxo-1,4-benzoxazin-4-yl) tridecanoate

InChI

InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)26-22-18-14-12-13-15-19(18)25-17-20(22)23/h12-15H,2-11,16-17H2,1H3

InChI Key

LSLFWVHUYPATBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21

Origin of Product

United States

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